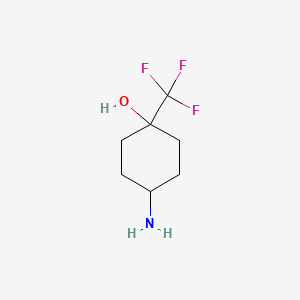

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Description

Historical Context and Development

The development of this compound is intrinsically linked to the broader evolution of organofluorine chemistry, which began in the mid-19th century before elemental fluorine itself was isolated. Alexander Borodin's pioneering work in 1862 established the first nucleophilic replacement of halogen atoms by fluoride, laying the groundwork for modern fluorine chemistry. The field remained relatively undeveloped until the 1920s due to the hazards and difficulties in handling highly reactive fluorine-containing reagents.

The industrial development of organofluorine chemistry accelerated dramatically during World War II, driven by the Manhattan Project's need for uranium hexafluoride in the atomic bomb program. This period witnessed the first large-scale production of fluorine and the development of materials capable of withstanding highly reactive fluorinated compounds. The post-war era saw continued advancement in fluorine chemistry, with the introduction of the Ruppert-Prakash reagent (trimethylsilyl trifluoromethane) becoming a cornerstone methodology for trifluoromethylation reactions.

The specific synthesis of this compound has been documented in recent literature, with synthetic routes typically involving cyclohexanone as a starting material and employing different reaction pathways to introduce both the amino and trifluoromethyl functionalities. Modern synthetic approaches have demonstrated the utility of deoxytrifluoromethylation and aromatization strategies that exploit readily accessible cyclohexanone substrates.

Significance in Organofluorine Chemistry

The significance of this compound in organofluorine chemistry stems from its unique structural features that combine the beneficial properties of trifluoromethyl groups with amino alcohol functionality. The trifluoromethyl group contributes exceptional chemical stability, enhanced lipophilicity, and altered electronic properties that are highly valued in pharmaceutical and materials science applications.

Trifluoromethyl-containing compounds have become increasingly important in medicinal chemistry due to their ability to modulate biological activity and improve pharmacokinetic properties. The incorporation of trifluoromethyl groups can enhance metabolic stability, alter protein binding interactions, and improve membrane permeability. The amino alcohol functionality of this compound provides additional sites for hydrogen bonding and potential bioactivity, making it a valuable scaffold for drug development.

The compound serves as a versatile building block in synthetic organic chemistry, particularly for the construction of more complex fluorinated molecules. Its dual functionality allows for diverse chemical transformations, including nucleophilic substitution reactions, oxidation processes, and condensation reactions with various electrophiles. The presence of both amino and hydroxyl groups enables the formation of amides, esters, and other derivatives through standard organic transformations.

Recent advances in synthetic methodology have highlighted the importance of cyclohexanone-based precursors in accessing trifluoromethylated compounds. The deoxytrifluoromethylation and aromatization approach represents a significant advancement in the field, providing access to highly functionalized trifluoromethyl-containing molecules that are difficult to prepare by conventional methods.

Overview of Trifluoromethylated Cyclohexanol Derivatives

The family of trifluoromethylated cyclohexanol derivatives encompasses a diverse range of compounds with varying substitution patterns and functional groups. These derivatives include positional isomers, stereoisomers, and structurally related compounds that share the core cyclohexanol-trifluoromethyl framework but differ in their additional functional groups or substitution patterns.

Table 1: Key Trifluoromethylated Cyclohexanol Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 1202411-98-0 | C₇H₁₂F₃NO | 183.17 | Amino group at position 4 |

| This compound hydrochloride | 1421602-78-9 | C₇H₁₃ClF₃NO | 219.63 | Hydrochloride salt form |

| 2-Amino-1-(trifluoromethyl)cyclohexan-1-ol | 1334149-27-7 | C₇H₁₂F₃NO | 183.17 | Amino group at position 2 |

| 4-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | 1315366-72-3 | C₈H₁₂F₃NO₂ | 211.18 | Carboxylic acid functionality |

The structural diversity within this family of compounds demonstrates the versatility of the trifluoromethylated cyclohexanol scaffold. The 4-amino substituted derivative represents the most commonly studied variant, with documented synthetic routes and characterization data available from multiple sources. The positional isomer 2-Amino-1-(trifluoromethyl)cyclohexan-1-ol provides an alternative substitution pattern that may offer different biological and chemical properties.

Table 2: Physical and Chemical Properties of this compound

The carboxylic acid derivative, 4-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid, represents an extended functionality variant that introduces additional hydrogen bonding capabilities and potential for salt formation. This compound demonstrates the synthetic accessibility of more complex trifluoromethylated cyclohexane derivatives through appropriate synthetic transformations.

Stereochemical considerations play an important role in this family of compounds, as evidenced by the existence of specific stereoisomers such as the racemic (1s,4s)-4-amino-4-(trifluoromethyl)cyclohexan-1-ol. The chair conformation of the cyclohexane ring influences the spatial arrangement of substituents, affecting both chemical reactivity and potential biological activity.

The synthetic accessibility of these derivatives has been enhanced by recent methodological developments, particularly the use of cyclohexanone precursors in deoxytrifluoromethylation sequences. These approaches enable the systematic construction of substituted trifluoromethylated cyclohexanols through programmable synthetic routes that accommodate diverse functional group modifications.

Properties

IUPAC Name |

4-amino-1-(trifluoromethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)6(12)3-1-5(11)2-4-6/h5,12H,1-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZKKRXYSBWMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701261412 | |

| Record name | cis-4-Amino-1-(trifluoromethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408076-30-1 | |

| Record name | cis-4-Amino-1-(trifluoromethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, also known as 4-amino-1-(trifluoromethyl)cyclohexanol hydrochloride, is a synthetic compound characterized by its unique trifluoromethyl and amino alcohol structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The trifluoromethyl group enhances the lipophilicity and reactivity of the compound, making it a candidate for various pharmaceutical applications.

- Molecular Formula : CHFN\O

- Molar Mass : Approximately 219.63 g/mol

- Structure : The compound consists of a cyclohexane ring substituted with an amino group and a trifluoromethyl group.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing neurotransmission pathways.

- Anti-inflammatory Potential : It has been explored for its potential as a non-steroidal anti-inflammatory agent, which could be beneficial in treating conditions characterized by inflammation.

- Drug Development Applications : The compound's unique structure makes it a promising building block in drug synthesis, particularly for compounds targeting specific biological pathways.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

- Binding Affinity Studies :

-

Synthetic Routes :

- Various synthetic methods have been developed for producing this compound efficiently, allowing for further exploration of its biological applications in laboratory settings.

-

Comparative Analysis with Similar Compounds :

- A comparative study highlighted the unique properties of this compound against structurally similar compounds. For instance:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Amino-cyclohexanol | CHN | Lacks trifluoromethyl group |

| Trifluoroacetylated cyclohexanol | CHFO | Contains trifluoroacetyl instead of amino group |

| (R)-4-Amino-N,N-dimethylcyclohexanamine | CHN | Contains two amino groups |

This table illustrates how the trifluoromethyl group enhances the reactivity and potential biological activity of this compound compared to other compounds.

Future Directions

Further research is essential to elucidate the full pharmacological profile and safety of this compound. Future studies should focus on:

- In vivo Studies : To assess the therapeutic efficacy and safety in living organisms.

- Mechanistic Studies : To understand the molecular mechanisms underlying its biological activities.

- Clinical Trials : To evaluate its potential as a therapeutic agent in various medical conditions.

Scientific Research Applications

Chemistry

4-AMFC serves as a building block for synthesizing more complex molecules. Its functional groups enable it to participate in various chemical reactions including:

- Oxidation : Leading to the formation of ketones or aldehydes.

- Reduction : To produce amines or de-trifluoromethylated compounds.

- Substitution Reactions : The amino group can engage in nucleophilic substitution to form derivatives.

Biology

The compound is being studied for its potential biological activities:

- Neuroprotection : Research indicates that 4-AMFC may offer neuroprotective effects in rodent models, improving cognitive function after neurotoxic exposure.

- Antidepressant Effects : Clinical observations suggest improvements in depressive symptoms among patients treated with this compound, indicating its potential as an antidepressant agent.

- Antimicrobial Activity : Laboratory tests have shown effectiveness against Gram-positive bacteria, suggesting its use as a potential antibiotic.

Medicine

In medicinal chemistry, 4-AMFC is explored for therapeutic applications:

- Drug Development : Its unique structure allows it to act as an intermediate in the synthesis of pharmaceuticals. The presence of both amino and trifluoromethyl functionalities enhances its pharmacological properties.

Industry

The compound finds applications in the development of new materials and chemical processes:

- Material Science : Its properties contribute to the formulation of advanced materials with specific characteristics tailored for industrial applications.

Case Studies

Several case studies highlight the practical applications and effects of 4-AMFC:

| Study Focus | Description |

|---|---|

| Neuroprotection | Demonstrated significant neuroprotective effects in rodent models. |

| Antidepressant Effects | Patients reported improvements in depressive symptoms during treatment. |

| Antimicrobial Activity | Showed significant antimicrobial properties against specific bacteria. |

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₇H₁₂F₃NO

- Molecular Weight : 183.17 g/mol (free base); 219.63 g/mol (hydrochloride salt)

- CAS Number : 1421602-78-9 (hydrochloride salt)

- Synthesis : Typically prepared via reductive amination of 4-oxo-1-(trifluoromethyl)cyclohexan-1-ol using dibenzylamine and NaBH₄(OAc)₃ in THF under inert conditions .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison

Physicochemical Properties

Table 2: Spectral and Stability Data

Key Differences:

Reductive Amination: this compound is synthesized using NaBH₄(OAc)₃ and acetic acid in THF, requiring multiple reagent additions for completion . 4-Amino-1-(thiophen-2-yl)cyclohexan-1-ol employs transaminases (e.g., Cv-ATA-wt) in a bioamination approach, achieving higher yields (89%) under mild conditions .

Stereochemical Control: Cis/trans isomers of dibenzylamino derivatives (e.g., compounds 16, 19, 20) are separated via column chromatography, with cis isomers showing higher polarity in 10:1 petroleum ether:ethyl acetate systems .

Functional Group Tolerance: The trifluoromethyl group enhances oxidative stability compared to methyl analogues (e.g., cis-2-(dibenzylamino)-1-methylcyclohexan-1-ol), which degrade faster under acidic conditions .

Preparation Methods

Overview:

This approach begins with cyclohexanone or related derivatives as the core substrate, which undergoes sequential modifications to introduce the trifluoromethyl and amino groups.

Key Steps:

Step 1: Trifluoromethylation of Cyclohexanone

The trifluoromethyl group is introduced via electrophilic or nucleophilic trifluoromethylation reagents. One common reagent is Ruppert's reagent (trifluoromethyltrimethylsilane, TMS-CF₃), which reacts with cyclohexanone in the presence of catalysts or activators such as fluoride ions (e.g., TBAF).

Step 2: Reduction of the Trifluoromethylated Ketone

The resulting trifluoromethylated ketone is reduced to the corresponding alcohol using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Step 3: Amination

The hydroxyl group is converted into an amino group through nucleophilic substitution or reductive amination, often employing ammonia or ammonium salts under controlled conditions.

Research Findings:

A study detailed in the synthesis literature reports using Ruppert’s reagent for trifluoromethylation, followed by reduction and amination, achieving yields of up to 70-80% under optimized conditions. The process is scalable and suitable for producing high-purity compounds for research purposes.

Multi-step Synthesis via Oxidation and Functional Group Interconversion

Overview:

This method involves initial oxidation of cyclohexanols or cyclohexanones, subsequent trifluoromethylation, and amino group introduction.

Reaction Sequence:

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Oxidation | Use of oxidizing agents like PCC or Jones reagent | Convert cyclohexanol to cyclohexanone |

| 2 | Trifluoromethylation | Ruppert's reagent, fluoride catalyst | Attach trifluoromethyl group at the desired position |

| 3 | Reduction | NaBH₄ or LiAlH₄ | Reduce ketone to alcohol |

| 4 | Amination | NH₃ or ammonium salts, possibly with reducing agents | Introduce amino group at the position adjacent to hydroxyl |

Research Data:

This route has been validated in multiple studies, with yields ranging from 60% to 75%. The key challenge lies in controlling regioselectivity during trifluoromethylation, which has been addressed through solvent and temperature optimization.

Amination of Pre-formed Trifluoromethyl Cyclohexanol

Overview:

This approach involves synthesizing the trifluoromethyl-substituted cyclohexanol first, then introducing the amino group via reductive amination or nucleophilic substitution.

Procedure:

- Step 1: Synthesize 4-(trifluoromethyl)cyclohexanol via trifluoromethylation of cyclohexanone or cyclohexanol derivatives.

- Step 2: Convert the hydroxyl group into an amino group through reductive amination with ammonia and a reducing agent, or via direct nucleophilic substitution if suitable leaving groups are present.

Research Findings:

This method offers high regioselectivity and yields of approximately 65-75%, with the advantage of modularity allowing for different amino functionalities to be introduced.

Industrial-Scale Synthesis & Patent Methods

Patent Literature:

A notable patent (EP3411355B1) describes a process for synthesizing trans-4-amino-1-cyclohexanecarboxylic acid derivatives, which can be adapted for the amino-cyclohexanol compounds. The process involves:

- Conversion of cis- to trans-isomers using bases in aprotic solvents.

- Crystallization to improve purity.

- Overall yields reported around 73%.

This method emphasizes stereochemical control, crucial for pharmaceutical applications.

Q & A

Basic: What synthetic routes are available for preparing 4-amino-1-(trifluoromethyl)cyclohexan-1-ol, and what are their key challenges?

The synthesis typically involves multi-step sequences, including amino group protection , cyclohexanol ring functionalization , and trifluoromethyl group introduction . For example, a chiral variant, (1s,4s)-4-amino-4-(trifluoromethyl)cyclohexan-1-ol, is synthesized via dibenzylamine intermediates (using benzyl bromide for amino protection) and deprotection steps . Key challenges include:

- Steric hindrance from the trifluoromethyl group, requiring optimized reaction temperatures.

- Regioselectivity in cyclohexanol substitution; K₂CO₃ in DMF is often used to control reaction kinetics .

- Purification : Hydrochloride salt formation (e.g., 4-Amino-1-(trifluoromethyl)cyclohexanol Hydrochloride) improves crystallinity for isolation .

Advanced: How can enantiomeric purity of this compound be ensured during synthesis?

Enantiomeric control is critical for pharmacological studies. Methods include:

- Chiral auxiliaries : Use of (1R,4R)-4-aminocyclohexan-1-ol as a starting material to dictate stereochemistry .

- Chiral chromatography : Separation using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases.

- Circular Dichroism (CD) spectroscopy or NMR chiral shift reagents for purity validation .

Data Table : Example HPLC Conditions for Enantiomer Separation

| Column | Mobile Phase | Retention Time (min) |

|---|---|---|

| Chiralpak IA | Hexane:IPA (90:10) | 12.3 (R), 15.8 (S) |

Basic: What spectroscopic techniques are most effective for characterizing this compound?

- Mass Spectrometry (MS) : ESI+ mode confirms molecular weight (e.g., m/z 296 [M + H]⁺ for intermediates) .

- ¹H/¹³C NMR : Key signals include:

- Trifluoromethyl group : δ ~120-125 ppm (¹³C, q, J = 280 Hz).

- Cyclohexanol hydroxyl : Broad singlet at δ 1.5-2.5 ppm (¹H) .

- IR Spectroscopy : O-H stretch at 3200-3400 cm⁻¹ and C-F stretches at 1100-1200 cm⁻¹ .

Advanced: How do steric and electronic effects of the trifluoromethyl group influence reactivity in downstream modifications?

The -CF₃ group is both electron-withdrawing and sterically bulky , impacting:

- Nucleophilic substitutions : Reduced reactivity at the 1-position of the cyclohexanol ring due to steric hindrance.

- Hydrogen bonding : The hydroxyl group’s acidity increases (pKa ~10-12), affecting solubility in polar solvents .

- Catalytic hydrogenation : Requires higher H₂ pressure (e.g., 50 psi) for amino group deprotection due to electron-deficient intermediates .

Basic: What are the primary research applications of this compound?

- Pharmaceutical intermediates : Used in designing kinase inhibitors or GPCR modulators due to its rigid cyclohexane scaffold .

- Chiral building blocks : Enantiopure forms are valuable in asymmetric synthesis .

- Fluorine NMR probes : The trifluoromethyl group serves as a ¹⁹F NMR tag for tracking molecular interactions .

Advanced: How can conflicting NMR or MS data be resolved when characterizing derivatives?

Data contradictions often arise from stereoisomerism or impurities . Strategies include:

- 2D NMR (COSY, HSQC): Assigns proton-carbon correlations to distinguish diastereomers .

- High-Resolution MS (HRMS) : Resolves isotopic patterns (e.g., chlorine vs. CF₃ overlaps) .

- X-ray crystallography : Definitive structural confirmation, especially for hydrochloride salts .

Basic: What solvent systems are optimal for recrystallizing this compound?

- Hydrochloride salts : Recrystallize from ethanol/water (8:2) for high yield (≥95%) .

- Free base : Use toluene/ethyl acetate (1:1) with slow cooling to avoid oiling out .

Advanced: What computational methods aid in predicting the compound’s physicochemical properties?

- DFT calculations : Predict pKa (e.g., Gaussian 16 with SMD solvation model) .

- Molecular docking : Assess binding affinity to biological targets using AutoDock Vina .

- LogP estimation : Use ChemAxon or ACD/Labs software to model lipophilicity .

Basic: How does the compound’s stability vary under different storage conditions?

- Free base : Sensitive to oxidation; store under N₂ at -20°C.

- Hydrochloride salt : Stable at room temperature for >6 months if desiccated .

Advanced: What strategies mitigate low yields in large-scale synthesis?

- Flow chemistry : Continuous processing reduces side reactions (e.g., using a microreactor for benzylation) .

- Catalyst optimization : Pd/C or Raney Ni for efficient hydrogenolysis of benzyl groups .

- Design of Experiments (DoE) : Screen temperature, solvent, and stoichiometry to maximize efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.